Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)

Catalog No.
S12777151
CAS No.
M.F
C32H55Cl2N2OPRuS
M. Wt
718.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morphol...

Product Name

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)

IUPAC Name

dichlororuthenium;2-morpholin-4-yl-N-(2-phenylsulfanylethyl)ethanamine;tricyclohexylphosphane

Molecular Formula

C32H55Cl2N2OPRuS

Molecular Weight

718.8 g/mol

InChI

InChI=1S/C18H33P.C14H22N2OS.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-14(5-3-1)18-13-7-15-6-8-16-9-11-17-12-10-16;;;/h16-18H,1-15H2;1-5,15H,6-13H2;2*1H;/q;;;;+2/p-2

InChI Key

YHMTZAGKFFQEKX-UHFFFAOYSA-L

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1COCCN1CCNCCSC2=CC=CC=C2.Cl[Ru]Cl

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) is a complex organometallic compound that incorporates ruthenium, a transition metal known for its catalytic properties. Its molecular formula is C32H55Cl2N2OPRuSC_{32}H_{55}Cl_{2}N_{2}OPRuS, and it features a unique structure that includes dichloro groups, a phenylthio ethyl moiety, and a morpholine ethanamine ligand. This compound is characterized by its potential applications in catalysis and medicinal chemistry due to its ability to facilitate various

  • Oxidation: The ruthenium center can be oxidized to higher oxidation states, which may enhance its reactivity in various catalytic processes.
  • Coordination Chemistry: The compound can form coordination complexes with other ligands, altering its properties and reactivity .
  • Substitution Reactions: The dichloro groups can be replaced by other nucleophiles, leading to the formation of new complexes with different biological or catalytic properties .

The biological activity of this compound is of considerable interest, particularly in the realm of cancer therapy and drug development. Preliminary studies suggest that the ruthenium complex exhibits:

  • Antitumor Activity: It has shown potential in inhibiting tumor cell proliferation, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Antimicrobial Properties: The compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections .

The synthesis of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) typically involves:

  • Preparation of Ligands: The initial step includes synthesizing the ligands such as phenylthio ethyl and morpholine ethanamine.
  • Metal Coordination: The ligands are then combined with ruthenium salts under controlled conditions to facilitate the formation of the metal complex.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain high-purity samples suitable for further studies .

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) has several promising applications:

  • Catalysis: It serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
  • Medicinal Chemistry: Its potential as an antitumor agent positions it as a candidate for drug development.
  • Material Science: The compound may be explored for use in developing new materials with specific electronic or optical properties .

Interaction studies of this compound focus on understanding how it interacts with biological molecules such as proteins and nucleic acids. These studies help elucidate its mechanism of action in biological systems and its potential side effects. Techniques like surface plasmon resonance and nuclear magnetic resonance spectroscopy are commonly employed to investigate these interactions.

Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) shares similarities with several other organometallic compounds. Some notable comparisons include:

Compound NameMolecular FormulaKey Features
Ruthenium(II) Complexes with PhosphinesVariesKnown for catalytic applications; often exhibit similar reactivity patterns.
Ruthenium-Arene ComplexesVariesUsed in medicinal chemistry; display antitumor properties similar to dichloro complex.
CisplatinC6H6Cl2N2C_{6}H_{6}Cl_{2}N_{2}A well-known anticancer drug; provides a basis for comparing biological activity against metal-based drugs.

The uniqueness of Dichloro[N-[2-(phenylthio-kappaS)ethyl]-4-morpholineethanamine-kappaNN1,kappaN1ruthenium(II) lies in its specific ligand environment and the incorporation of both phosphine and thioether functionalities, which may enhance its reactivity and selectivity in biological systems compared to other similar compounds.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

718.219318 g/mol

Monoisotopic Mass

718.219318 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-09-2024

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